2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Beschreibung
This compound features a thieno[3,2-d]pyrimidin-4-one core, substituted at position 3 with a methyl group and at position 2 with a sulfanyl-linked 1,2,4-oxadiazole moiety. The oxadiazole ring is further substituted at position 3 with a 2H-1,3-benzodioxol-5-yl group. The compound’s molecular formula is C₂₁H₁₄N₄O₄S₂, with a molecular weight of 450.49 g/mol (calculated based on structural analogs in ).
Eigenschaften
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S2/c1-21-16(22)14-10(4-5-26-14)18-17(21)27-7-13-19-15(20-25-13)9-2-3-11-12(6-9)24-8-23-11/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUDGWLLOVDKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of HMS3489L06, also known as 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one, is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes including cell signaling, growth metabolism, and apoptosis.
Mode of Action
It is believed to interact with its target, gsk-3β, leading to changes in the kinase’s activity. This interaction could potentially alter the phosphorylation state of the kinase, thereby modulating its activity and influencing downstream signaling pathways.
Biochemical Pathways
The biochemical pathways affected by HMS3489L06 are not fully elucidated. Given its target, it is likely to impact pathways regulated by GSK-3β. These could include the Wnt/β-catenin signaling pathway, the PI3K/Akt pathway, and others involved in cell growth and survival.
Biologische Aktivität
The compound 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action and therapeutic potentials.
Chemical Structure and Properties
The compound is characterized by the presence of a thieno-pyrimidine core linked to a benzodioxole moiety through an oxadiazole group. The structural formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₄S |
| Molecular Weight | 319.36 g/mol |
| CAS Number | Not available |
Antidiabetic Potential
Recent studies have suggested that derivatives of benzodioxole exhibit significant antidiabetic activity. For instance, compounds similar to those containing the benzodioxole structure have shown strong inhibition of alpha-amylase, an enzyme involved in carbohydrate metabolism. In vitro studies indicated that certain derivatives displayed IC50 values as low as 0.68 µM against alpha-amylase .
Anticancer Activity
The anticancer potential of compounds related to this structure has been explored extensively. For example, a study demonstrated that specific derivatives exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 26 to 65 µM. Notably, these compounds showed minimal toxicity towards normal cells, indicating a favorable therapeutic index .
The proposed mechanisms for the biological activities include:
- Enzyme Inhibition : Compounds inhibit key metabolic enzymes such as alpha-amylase and potentially others involved in cancer cell proliferation.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
-
Antidiabetic Effects in Vivo :
In a controlled study involving streptozotocin-induced diabetic mice, administration of a related compound led to a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This suggests potent hypoglycemic effects that warrant further investigation. -
Cytotoxicity Assessment :
A comparative study evaluated the cytotoxic effects of various benzodioxole derivatives on cancer cell lines and normal cells. The results indicated selective toxicity towards cancer cells while preserving normal cell viability . This selectivity is crucial for developing safe therapeutic agents.
Summary of Biological Activities
| Activity Type | Compound Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| Alpha-Amylase Inhibition | IIa | 0.85 | Potent inhibitor |
| Alpha-Amylase Inhibition | IIc | 0.68 | Most effective in vitro |
| Cytotoxicity (Cancer Cells) | IId | 26–65 | Effective against multiple lines |
| Cytotoxicity (Normal Cells) | IIc | >150 | Minimal toxicity |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
A comparative analysis of key analogs is provided below:
Pharmacological and Physicochemical Properties
Lipophilicity (LogP) :
- Metabolic Stability: Benzodioxol groups (as in the target compound and F425-0109) are resistant to oxidative metabolism, enhancing stability compared to analogs with unsubstituted aryl groups . The thieno[2,3-d]pyrimidinone isomer () may exhibit faster clearance due to allyl group susceptibility to CYP450 oxidation .
- Binding Affinity: Oxadiazole rings act as bioisosteres for ester or amide groups, improving target engagement. F425-0109’s 3-methoxyphenyl group may enhance binding to hydrophobic pockets in enzymes like cyclophilins (see ) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
